molecular formula C12H22N3O8PPt B14421387 (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) CAS No. 73588-77-9

(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)

Cat. No.: B14421387
CAS No.: 73588-77-9
M. Wt: 562.38 g/mol
InChI Key: LDQZTUSAPZHDLA-UHFFFAOYSA-N
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Description

(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) is a complex compound that combines multiple functional groups and a platinum ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves multiple steps. The initial step typically includes the preparation of the azanide and phosphonoacetyl components. These components are then combined under specific reaction conditions to form the final compound. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of platinum, while substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) involves its interaction with molecular targets such as DNA and proteins. The platinum ion can form coordination complexes with these targets, leading to the inhibition of essential biological processes. The compound’s ability to form stable complexes with nucleophiles makes it effective in disrupting cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+) is unique due to its combination of azanide and phosphonoacetyl functional groups, which provide distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

73588-77-9

Molecular Formula

C12H22N3O8PPt

Molecular Weight

562.38 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)

InChI

InChI=1S/C6H12N2.C6H10NO8P.Pt/c7-5-3-1-2-4-6(5)8;8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;/h5-8H,1-4H2;3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);/q-2;;+2

InChI Key

LDQZTUSAPZHDLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O.[Pt+2]

Origin of Product

United States

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